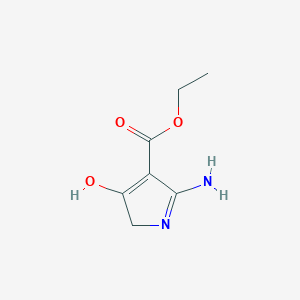
5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (ACFPC) is a fluorinated pyrazole-based compound that has been widely studied as an important tool in a variety of scientific research applications. It is a derivative of pyrazole, which is an organic heterocyclic compound that can be used as a building block for many organic molecules. ACFPC has been widely used in scientific research due to its unique properties, including its high solubility, its low toxicity, and its ability to act as a powerful inhibitor of enzymes.
Scientific Research Applications
Synthesis and Characterization
This compound is synthesized through multi-step reactions, including the Aldol condensation and reactions with binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives. These synthesis pathways are crucial for developing novel compounds with potential applications in various fields of research. For instance, novel Schiff bases using related pyrazole derivatives have been synthesized and screened for antimicrobial activity, with some derivatives showing excellent activity compared to standard drugs (Puthran et al., 2019).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of this compound has shown promising results. Novel Schiff bases derived from related compounds exhibited significant antimicrobial activity, suggesting potential for developing new antimicrobial agents (Puthran et al., 2019).
Anti-inflammatory Activity
Some derivatives have been investigated for their anti-inflammatory activity. The synthesis and evaluation of new pyrazolo[3,4-d]pyrimidines showed that these compounds possess significant anti-inflammatory effects, which could be beneficial in designing new therapeutic agents (El-Dean et al., 2016).
Corrosion Inhibition
Derivatives of this compound, particularly pyranopyrazole derivatives, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These studies reveal that such compounds can offer high corrosion inhibition efficiency, making them valuable for industrial applications where corrosion resistance is crucial (Yadav et al., 2016).
Antitumor and Antimicrobial Agents
Research has also focused on the synthesis of bioactive heterocycles from related compounds, aiming at antimicrobial and antitumor applications. The creation of novel derivatives incorporating different heterocycles has shown potential in developing potent antimicrobial agents with additional evaluation for antitumor activities being promising (El-ziaty et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
This interaction could lead to changes in the conformation or function of the targets, affecting downstream cellular processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual excretion .
Result of Action
Based on its structural similarity to other compounds, it may exert a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile could be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, temperature, and other factors .
properties
IUPAC Name |
5-amino-1-(4-chloro-2-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTZTNUFAHUYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1414501.png)





![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)
acetonitrile](/img/structure/B1414514.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-](/img/structure/B1414518.png)

![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)
![3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414523.png)